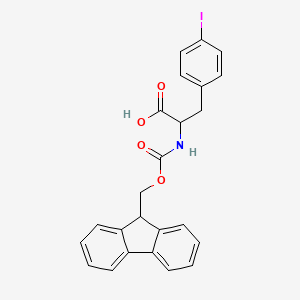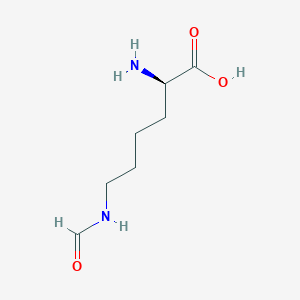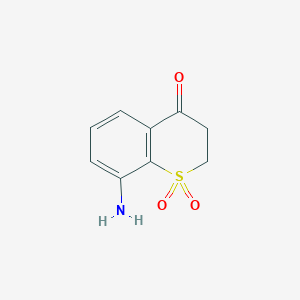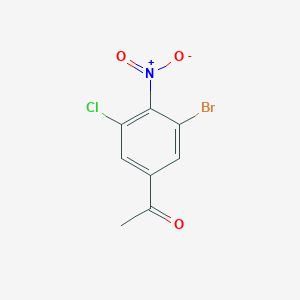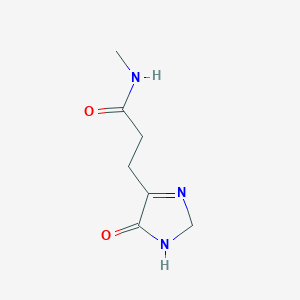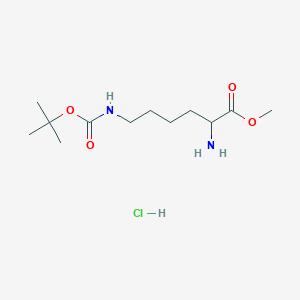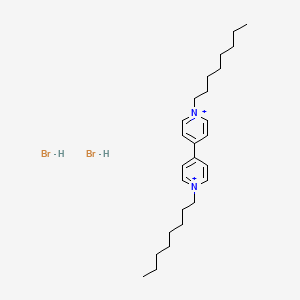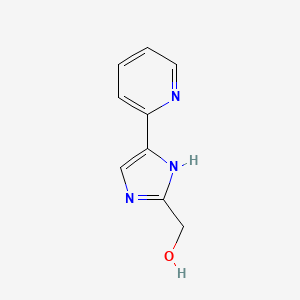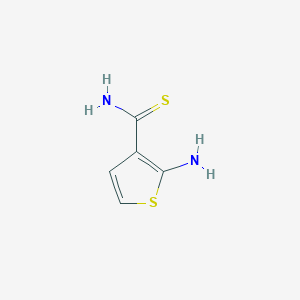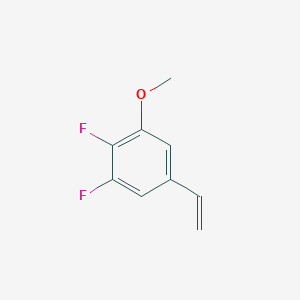![molecular formula C15H25IN2O2 B12816445 [2-(dimethylcarbamoyloxy)phenyl]methyl-diethyl-methylazanium;iodide CAS No. 63981-75-9](/img/structure/B12816445.png)
[2-(dimethylcarbamoyloxy)phenyl]methyl-diethyl-methylazanium;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(dimethylcarbamoyloxy)phenyl]methyl-diethyl-methylazanium;iodide is a chemical compound with the molecular formula C15H25IN2O2 and a molecular weight of 392.276 g/mol . This compound is known for its unique structure, which includes a phenyl ring substituted with a dimethylcarbamoyloxy group and a quaternary ammonium center.
Preparation Methods
The synthesis of [2-(dimethylcarbamoyloxy)phenyl]methyl-diethyl-methylazanium;iodide typically involves the reaction of [2-(dimethylcarbamoyloxy)phenyl]methyl chloride with diethylmethylamine in the presence of an iodide source . The reaction conditions often include the use of a suitable solvent, such as acetonitrile or dichloromethane, and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
[2-(dimethylcarbamoyloxy)phenyl]methyl-diethyl-methylazanium;iodide undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium center can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The phenyl ring and the carbamate group can undergo oxidation and reduction reactions under appropriate conditions.
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
[2-(dimethylcarbamoyloxy)phenyl]methyl-diethyl-methylazanium;iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of quaternary ammonium salts and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an antimicrobial agent or in drug delivery systems.
Mechanism of Action
The mechanism of action of [2-(dimethylcarbamoyloxy)phenyl]methyl-diethyl-methylazanium;iodide involves its interaction with molecular targets, such as enzymes or receptors. The quaternary ammonium center can interact with negatively charged sites on proteins or other biomolecules, leading to changes in their activity or function. The carbamate group can also participate in covalent modification of target molecules, further influencing their behavior .
Comparison with Similar Compounds
Similar compounds to [2-(dimethylcarbamoyloxy)phenyl]methyl-diethyl-methylazanium;iodide include other quaternary ammonium salts and carbamate derivatives. For example:
[2-(dimethylcarbamoyloxy)phenyl]methyl-trimethylazanium;chloride: This compound has a similar structure but with a trimethylammonium center instead of a diethylmethylammonium center.
[2-(dimethylcarbamoyloxy)phenyl]methyl-dimethyl-ethylazanium;bromide: This compound has a dimethyl-ethylammonium center and a bromide counterion.
Properties
CAS No. |
63981-75-9 |
|---|---|
Molecular Formula |
C15H25IN2O2 |
Molecular Weight |
392.28 g/mol |
IUPAC Name |
[2-(dimethylcarbamoyloxy)phenyl]methyl-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C15H25N2O2.HI/c1-6-17(5,7-2)12-13-10-8-9-11-14(13)19-15(18)16(3)4;/h8-11H,6-7,12H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
BKEQCGMSBKYGMM-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CC1=CC=CC=C1OC(=O)N(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


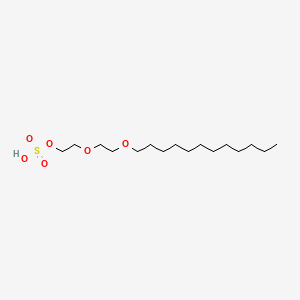
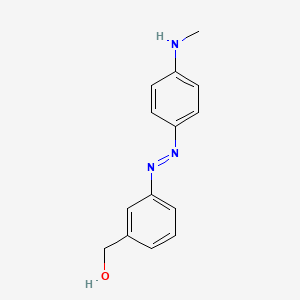
![2-amino-1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12816386.png)
![(4'(Tert-butyl)-[1,1'-biphenyl]-3-yl)boronicacid](/img/structure/B12816401.png)
